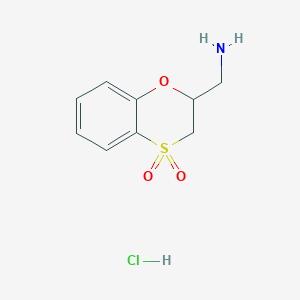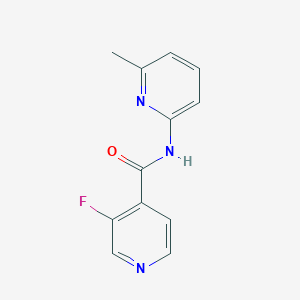
3-氟-N-(6-甲基吡啶-2-基)吡啶-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-fluoro-N-(6-methylpyridin-2-yl)pyridine-4-carboxamide is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring . This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science.
科学研究应用
3-fluoro-N-(6-methylpyridin-2-yl)pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its biological activity.
Materials Science: Fluorinated pyridines are used in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
作用机制
Target of Action
The primary target of the compound 3-fluoro-N-(6-methylpyridin-2-yl)pyridine-4-carboxamide is the metabotropic glutamate receptor 5 (mGluR5) in rats . This receptor plays a crucial role in modulating neuronal excitability and synaptic plasticity in the central nervous system .
Mode of Action
3-fluoro-N-(6-methylpyridin-2-yl)pyridine-4-carboxamide interacts with its target, mGluR5, as an antagonist . This means it binds to the receptor and inhibits its activation by glutamate, thereby preventing the downstream effects of mGluR5 activation .
Biochemical Pathways
Upon binding to mGluR5, 3-fluoro-N-(6-methylpyridin-2-yl)pyridine-4-carboxamide inhibits the glutamate-induced calcium flux . This action affects the downstream signaling pathways associated with mGluR5, which are involved in various physiological and pathological processes, including pain perception, anxiety, and certain neurological disorders .
Result of Action
The molecular and cellular effects of 3-fluoro-N-(6-methylpyridin-2-yl)pyridine-4-carboxamide’s action primarily involve the inhibition of mGluR5-mediated signaling pathways . By acting as an antagonist at mGluR5, it can modulate neuronal excitability and synaptic transmission, potentially influencing various neurological processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(6-methylpyridin-2-yl)pyridine-4-carboxamide typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further functionalized to introduce the carboxamide group and the 6-methylpyridin-2-yl substituent.
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using reagents such as aluminum fluoride and copper fluoride at high temperatures (450-500°C) . These methods are optimized for high yield and purity, making them suitable for large-scale synthesis.
化学反应分析
Types of Reactions
3-fluoro-N-(6-methylpyridin-2-yl)pyridine-4-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride and alkyl halides can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the functional groups present on the compound.
相似化合物的比较
Similar Compounds
2-fluoro-3-bromopyridine: An intermediate in the synthesis of various fluorinated pyridines.
3-fluoro-4-aminopyridine: A compound with similar fluorination but different functional groups.
1H-pyrrolo[2,3-b]pyridine derivatives: Compounds with similar pyridine rings but different substituents and biological activities.
Uniqueness
3-fluoro-N-(6-methylpyridin-2-yl)pyridine-4-carboxamide is unique due to its specific combination of fluorine, carboxamide, and methylpyridinyl groups. This combination imparts distinct physical, chemical, and biological properties, making it valuable for various applications in medicinal chemistry, agrochemicals, and materials science .
属性
IUPAC Name |
3-fluoro-N-(6-methylpyridin-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O/c1-8-3-2-4-11(15-8)16-12(17)9-5-6-14-7-10(9)13/h2-7H,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWISZSMGKURNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(C=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-(4-fluorophenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2562424.png)
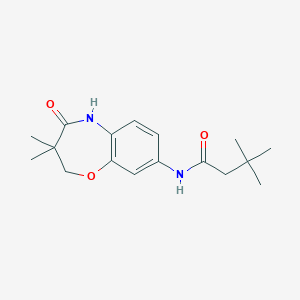
![(7-methoxybenzofuran-2-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2562429.png)
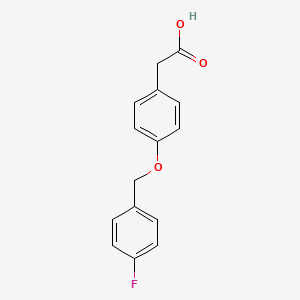
![N-[3-(methylsulfanyl)phenyl]-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2562431.png)
![N-[3-(2,2,2-Trifluoroethyl)cyclobutyl]but-2-ynamide](/img/structure/B2562434.png)
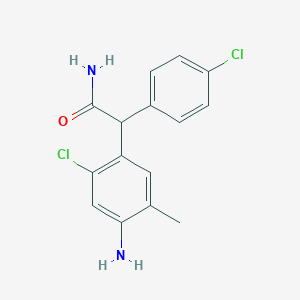
![N-[1-(Cyclopropylmethyl)-2-oxo-3,4-dihydroquinolin-6-yl]prop-2-enamide](/img/structure/B2562439.png)
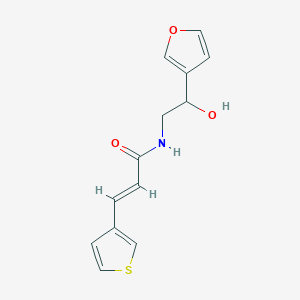
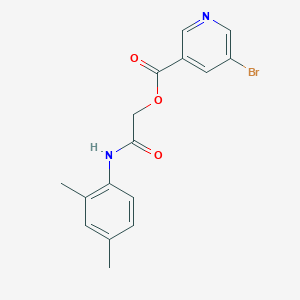
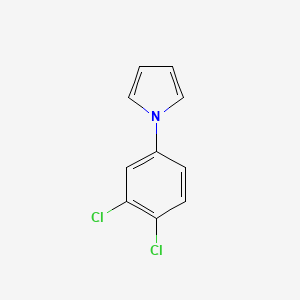
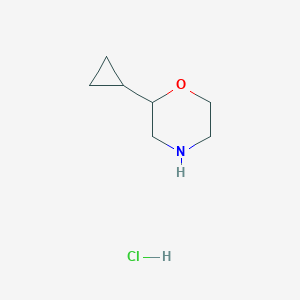
![(Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-4-(perfluorophenoxy)but-2-enenitrile](/img/structure/B2562445.png)
